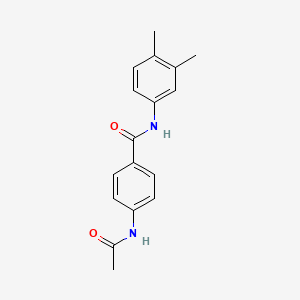
N-(3,4-dimethylphenyl)-4-acetamidobenzamide
Description
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-acetamido-N-(3,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-7-16(10-12(11)2)19-17(21)14-5-8-15(9-6-14)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
UARGOLLTHDVSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Bromination of 3,4-dimethylaniline: The synthesis typically starts with the bromination of 3,4-dimethylaniline to form 2-bromo-N-(3,4-dimethylphenyl)benzamide . This intermediate is then further modified to obtain the target compound.
Acetylation: The bromo compound is acetylated using acetic anhydride or acetyl chloride to introduce the acetamido group.
Industrial Production:
Industrial production methods involve scaling up the synthetic routes mentioned above. These processes are optimized for efficiency, yield, and safety.
Chemical Reactions Analysis
N-(3,4-dimethylphenyl)-4-acetamidobenzamide undergoes various reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the bromine position.
Reduction: Reduction of the carbonyl group can yield the corresponding amine.
Oxidation: Oxidation of the amine can lead to the formation of the corresponding nitro compound.
Common reagents include bromine, reducing agents (such as LiAlH₄), and oxidizing agents (such as KMnO₄).
Scientific Research Applications
Medicine: This compound may have pharmaceutical applications due to its structural resemblance to other biologically active molecules.
Chemical Research: It serves as a building block for the synthesis of more complex compounds.
Industry: It could find use in the production of dyes, polymers, or other specialty chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-4-acetamidobenzamide shares similarities with other benzamides, such as 2-bromo-N-methylbenzamide . Its uniqueness lies in the combination of the acetamido group and the 3,4-dimethylphenyl substituent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


